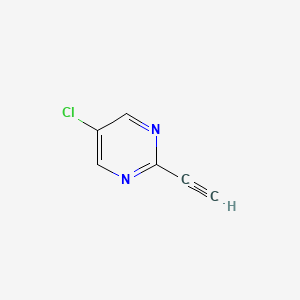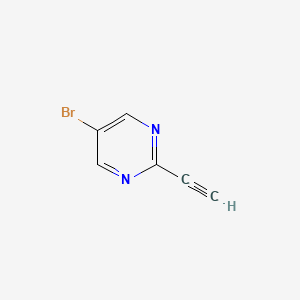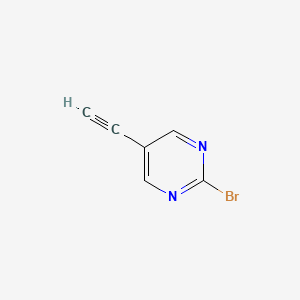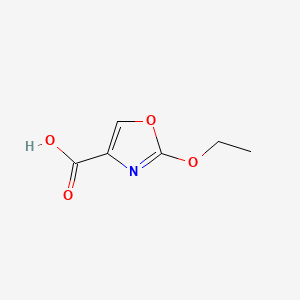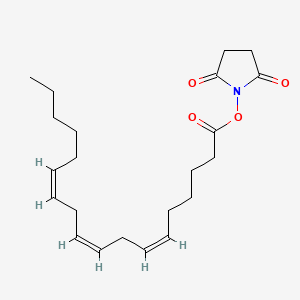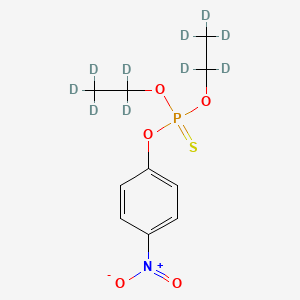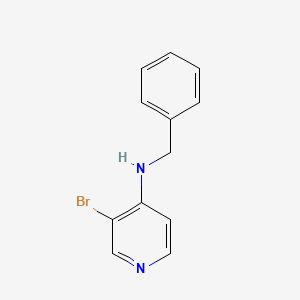
N-benzyl-3-bromopyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-(3-bromo-4pyridyl)-amine is an organic compound that features a benzyl group attached to a 3-bromo-4-pyridylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-bromo-4pyridyl)-amine typically involves the bromination of 4-pyridylamine followed by a nucleophilic substitution reaction with benzyl chloride. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods
On an industrial scale, the production of Benzyl-(3-bromo-4pyridyl)-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Benzyl-(3-bromo-4pyridyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridyl ketones or carboxylic acids.
Reduction: Formation of Benzyl-(4-pyridyl)-amine.
Substitution: Formation of various substituted pyridylamines depending on the nucleophile used.
科学的研究の応用
Benzyl-(3-bromo-4pyridyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of Benzyl-(3-bromo-4pyridyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .
類似化合物との比較
Similar Compounds
- Benzyl-(3-chloro-4pyridyl)-amine : Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Benzyl-(4-pyridyl)-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Bromo-4-pyridylamine: Lacks the benzyl group, affecting its lipophilicity and overall biological activity.
Uniqueness
Benzyl-(3-bromo-4pyridyl)-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
100953-53-5 |
|---|---|
分子式 |
C12H11BrN2 |
分子量 |
263.138 |
IUPAC名 |
N-benzyl-3-bromopyridin-4-amine |
InChI |
InChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |
InChIキー |
DIUAXBXBEOJRQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)Br |
同義語 |
3-BROMO-4-BENZYLAMINOPYRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
